![molecular formula C19H23NO4 B4016613 4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B4016613.png)
4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine
Description
Synthesis Analysis
The synthesis of compounds related to "4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine" often involves multi-step organic reactions. For instance, Zhang Fuli et al. (2012) described a synthesis route starting from 4-methoxybenzaldehyde, involving reductive amination, annulation, esterification, condensation, and a series of other reactions to yield a key intermediate with a similar structural motif (Zhang Fuli, 2012). Similarly, Tan Bin et al. (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, showcasing a cyclization reaction and reduction process, emphasizing the complexity and versatility of synthetic routes available for morpholine derivatives (Tan Bin, 2011).
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been extensively studied. For example, Duan et al. (2014) synthesized a morpholine derivative, analyzing its crystal structure to understand the spatial arrangement and bonding characteristics (Duan et al., 2014). Such analyses are crucial for determining the physical and chemical properties of these compounds.
Chemical Reactions and Properties
Morpholine derivatives undergo a variety of chemical reactions, influencing their properties and applications. The interaction of enamines with other reagents to yield morpholinium salts, as explored by V. D. Dyachenko et al. (2006), highlights the reactivity of such compounds and their potential for further functionalization (V. D. Dyachenko & A. N. Chernega, 2006).
Physical Properties Analysis
The physical properties of "4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine" and its analogs, such as solubility, melting points, and crystal structure, are often determined through X-ray crystallography and spectroscopic methods. A. Banu et al. (2013) detailed the crystal structure of a morpholine derivative, providing insights into its intermolecular interactions and stability (A. Banu et al., 2013).
properties
IUPAC Name |
3-(furan-2-yl)-1-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-16-6-4-15(5-7-16)13-18-14-20(10-12-24-18)19(21)9-8-17-3-2-11-23-17/h2-7,11,18H,8-10,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONITUFWWUJTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)C(=O)CCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Furyl)propanoyl]-2-(4-methoxybenzyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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